The Discovery of Ansamitocin P-3 from Actinosynnema pretiosum: A Technical Guide
The Discovery of Ansamitocin P-3 from Actinosynnema pretiosum: A Technical Guide
An in-depth exploration of the isolation, characterization, and production of a potent anti-tumor agent.
Introduction
Ansamitocin P-3, a member of the maytansinoid class of ansamycin (B12435341) antibiotics, is a potent microtubule-depolymerizing agent with significant anti-tumor activity.[1] First isolated from the fermentation broth of the actinomycete Actinosynnema pretiosum (formerly Nocardia sp. C-15003), this 19-membered macrocyclic lactam has garnered substantial interest in the field of oncology.[1] Its derivatives are utilized as the cytotoxic "warhead" in antibody-drug conjugates (ADCs), including the FDA-approved drugs Kadcyla® and Elahere®, for targeted cancer therapy.[1] This technical guide provides a comprehensive overview of the discovery of Ansamitocin P-3, detailing the experimental protocols for its production, isolation, and characterization, and presenting key quantitative data for researchers, scientists, and drug development professionals.
Biosynthesis of Ansamitocin P-3
The biosynthesis of Ansamitocin P-3 in Actinosynnema pretiosum is a complex process governed by a dedicated biosynthetic gene cluster (asm BGC).[1][2] The pathway initiates with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), derived from uridine (B1682114) diphosphate (B83284) (UDP)-glucose via the aminoshikimate pathway.[1] The polyketide backbone is then assembled by a type I polyketide synthase (PKS) through the sequential addition of extender units. Following the cyclization of the polyketide chain to form the proansamitocin (B1237151) macrocycle, a series of post-PKS modifications, including methylation, chlorination, carbamoylation, epoxidation, and esterification, lead to the final product, Ansamitocin P-3.[2]
Caption: Simplified biosynthetic pathway of Ansamitocin P-3 in Actinosynnema pretiosum.
Experimental Protocols
Fermentation of Actinosynnema pretiosum
The production of Ansamitocin P-3 is achieved through submerged fermentation of Actinosynnema pretiosum. Various media compositions and culture conditions have been optimized to enhance the yield.
a. Seed Culture Preparation:
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Medium: A typical seed culture medium contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0.[1]
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Inoculation: Inoculate the seed medium with a spore suspension of A. pretiosum.
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Incubation: Incubate the culture at 28°C with shaking at 220 rpm for 48 hours.[1]
b. Production Fermentation:
-
Medium: A common fermentation medium consists of (w/v): 3% maltodextrin, 3% soluble starch, 1% malt (B15192052) extract, 0.5% polypeptone, and 1% CaCl₂, with the pH adjusted to 7.0.[1] Another optimized medium utilizes cane molasses (63.22 g/L), glycerol (B35011) (22.91 g/L), and cold-pressed soybean powder (3.29 g/L).
-
Inoculation: Transfer the seed culture to the fermentation medium.
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Incubation: Incubate at 28°C with shaking at 220 rpm for up to 144 hours.[1]
Caption: General workflow for the fermentation of Actinosynnema pretiosum to produce Ansamitocin P-3.
Extraction and Purification of Ansamitocin P-3
Following fermentation, Ansamitocin P-3 is extracted from the culture broth and purified using chromatographic techniques.
a. Extraction:
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Extract the culture supernatant with an equal volume of ethyl acetate.[1]
-
Alternatively, the fermentation broth can be extracted with a non-aromatic water-immiscible solvent.[3]
b. Purification:
-
Column Chromatography: The crude extract can be subjected to column chromatography using silica (B1680970) gel or alumina.[3][4]
-
High-Performance Counter-Current Chromatography (HPCCC): A highly efficient method for the separation and purification of Ansamitocin P-3 has been developed using HPCCC. A two-phase solvent system of hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v) can be employed.[5] This method has been shown to yield 28.8 mg of Ansamitocin P-3 with a purity of 98.4% from 160 mg of crude sample in under 80 minutes.[5]
Caption: Workflow for the extraction and purification of Ansamitocin P-3 from fermentation broth.
Analytical Methods
a. High-Performance Liquid Chromatography (HPLC):
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Column: Diamonsil C18 column (250 mm × 4.6 mm).[1]
-
Mobile Phase: Acetonitrile–water gradient.[1]
-
Detection: UV at 254 nm.[1]
b. Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):
-
Column: Betabasic C8 column (50 mm x 2.1 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with 70% acetonitrile/0.9% formic acid.[6]
-
Detection: Multiple-reaction-monitoring (MRM) mode with precursor/product ion pair of m/z 635.2/547.2 for Ansamitocin P-3.[6]
Quantitative Data
The production of Ansamitocin P-3 can be significantly influenced by the strain of Actinosynnema pretiosum and the fermentation conditions. The following tables summarize reported production yields.
Table 1: Ansamitocin P-3 Production by Different Actinosynnema pretiosum Strains
| Strain | Condition | Ansamitocin P-3 Titer (mg/L) | Reference |
| A. pretiosum X47 (Wild Type) | Standard Fermentation (144 h) | 18.36 ± 2.21 | [1] |
| A. pretiosum ΔcrsR Mutant | Standard Fermentation (144 h) | 6.67 ± 1.54 | [1] |
| A. pretiosum M-asmUdpg:asm13-17 | Engineered Strain | 582.7 | [2] |
| A. pretiosum ATCC 31565 | Wild Type | - | [7] |
| A. pretiosum ATCC 31565 asm25 knockout | with isobutanol | >6-fold increase vs WT | [8] |
Table 2: Effect of Fermentation Conditions on Ansamitocin P-3 Production
| Condition | Ansamitocin P-3 Titer (mg/L) | Reference |
| Optimized Economical Medium | 111.9 | |
| Optimized Economical Medium + Supplements | 141 | |
| Addition of Mg2+ | 85 (3-fold increase vs control) | [8] |
| Addition of Soybean Oil (0.52%) | 106.04 | [9] |
| Overexpression of FtsZ in WXR-30 | 327.37 | |
| Overexpression of FtsZ in WXR-30 + 24 g/L Yeast Extract | 371.16 |
Conclusion
The discovery of Ansamitocin P-3 from Actinosynnema pretiosum has paved the way for the development of highly effective targeted cancer therapies. Understanding the intricacies of its biosynthesis, optimizing fermentation and purification processes, and developing robust analytical methods are crucial for ensuring a stable supply of this vital pharmaceutical compound. This technical guide provides a foundational resource for researchers and professionals in the field, offering detailed protocols and quantitative data to support further research and development in the production and application of Ansamitocin P-3.
References
- 1. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRPI0519624B1 - process for preparing purified ansamitocins - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Preparative isolation and purification of anti-tumor agent ansamitocin P-3 from fermentation broth of Actinosynnema pretiosum using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An API LC/MS/MS quantitation method for ansamitocin P-3 (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased yield of AP-3 by inactivation of asm25 in Actinosynnema pretiosum ssp. auranticum ATCC 31565 | PLOS One [journals.plos.org]
- 9. Improvement of Biosynthetic Ansamitocin P-3 Production Based on Oxygen-Vector Screening and Metabonomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
